molecular formula C19H17FN4O2 B2927449 5-(3,5-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1170155-52-8

5-(3,5-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2927449
CAS RN: 1170155-52-8
M. Wt: 352.369
InChI Key: YAGIFQLAPPAFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C19H17FN4O2 and its molecular weight is 352.369. The purity is usually 95%.
BenchChem offers high-quality 5-(3,5-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,5-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties and Materials Science

Triazole derivatives, similar to the compound , have been extensively studied for their unique photophysical properties. For instance, compounds featuring the triazole moiety have been utilized in the development of fluorescent molecular probes due to their strong solvent-dependent fluorescence, which is highly correlated with solvent polarity parameters. These compounds exhibit a "push-pull" electron transfer system, making them suitable for studying various biological events and processes through ultrasensitive fluorescent molecular probes (Diwu et al., 1997).

Antifungal and Antiprotozoal Activities

Research on triazole-containing heterocyclic compounds has demonstrated their significant biological activity, including antifungal and antiprotozoal properties. For example, novel oxadiazolyl pyrrolo triazole diones have been designed, synthesized, and shown to exhibit promising in vitro anti-protozoal and cytotoxic activities (Dürüst et al., 2012). Such studies highlight the potential biomedical applications of compounds incorporating the triazole moiety for treating infectious diseases.

Organic Synthesis and Chemical Reactivity

The triazole ring system is a versatile scaffold in organic synthesis, offering pathways to a wide range of chemical reactions and novel compounds. For instance, the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles has been achieved through regiospecific 1,3-dipolar cycloaddition reactions, demonstrating the triazole's role in the development of new chemical entities with potential applications in medicinal chemistry and material science (Peng & Zhu, 2003).

Photochromic Materials

Compounds structurally related to the target molecule have been investigated for their photochromic properties, which are critical for developing new materials for optical storage, photo-switching devices, and sensors. For example, diarylethenes displaying photochromic behavior upon UV or violet light stimulation have been synthesized, offering insights into designing compounds for advanced photonic applications (Cipolloni et al., 2009).

properties

IUPAC Name

5-(3,5-dimethylphenyl)-3-(3-fluoro-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c1-10-6-11(2)8-14(7-10)23-18(25)16-17(19(23)26)24(22-21-16)13-5-4-12(3)15(20)9-13/h4-9,16-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGIFQLAPPAFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3C(C(=O)N(C3=O)C4=CC(=CC(=C4)C)C)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

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